2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety and a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. The initial step often includes the preparation of the benzimidazole moiety, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The benzothiophene ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The benzothiophene ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and benzothiophene-containing molecules. Examples include:
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for the treatment of peptic ulcers.
Pimobendan: Another benzimidazole derivative used in the treatment of congestive heart failure.
Benzothiophene derivatives:
Uniqueness
What sets 2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its unique combination of the benzimidazole and benzothiophene moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C20H20N4O3S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[2-(1-acetylbenzimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-11(25)24-14-8-4-3-7-13(14)22-20(24)28-10-16(26)23-19-17(18(21)27)12-6-2-5-9-15(12)29-19/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,21,27)(H,23,26) |
InChI Key |
JENIVERQZNAZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Origin of Product |
United States |
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